Propan-2-yl 3-{[(7-chloro-1-benzoxepin-4-yl)carbonyl]amino}benzoate
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Overview
Description
PROPAN-2-YL 3-(7-CHLORO-1-BENZOXEPINE-4-AMIDO)BENZOATE is a synthetic organic compound belonging to the class of benzoxepine derivatives. Benzoxepine derivatives are known for their diverse pharmacological activities, including sedative, hypnotic, and anti-inflammatory effects
Preparation Methods
The synthesis of PROPAN-2-YL 3-(7-CHLORO-1-BENZOXEPINE-4-AMIDO)BENZOATE involves several steps:
Formation of the Benzoxepine Core: The benzoxepine core can be synthesized by reacting benzoxepine-4-carboxylates with 1,2-diaminobenzene using a catalytic amount of bismuth triflate or acetic acid in toluene under reflux conditions.
Amidation: The amide group is introduced by reacting the chlorinated benzoxepine with an appropriate amine under suitable conditions.
Esterification: The final step involves esterification of the benzoic acid derivative with isopropanol in the presence of an acid catalyst.
Chemical Reactions Analysis
PROPAN-2-YL 3-(7-CHLORO-1-BENZOXEPINE-4-AMIDO)BENZOATE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
PROPAN-2-YL 3-(7-CHLORO-1-BENZOXEPINE-4-AMIDO)BENZOATE has several scientific research applications:
Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential pharmacological activities.
Biological Studies: The compound is studied for its effects on various biological pathways and its potential as a lead compound for drug discovery.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 3-(7-CHLORO-1-BENZOXEPINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to benzodiazepine receptors in the central nervous system, modulating the action of gamma-aminobutyric acid (GABA) on neuronal chloride ion flux . This interaction leads to sedative and hypnotic effects.
Comparison with Similar Compounds
PROPAN-2-YL 3-(7-CHLORO-1-BENZOXEPINE-4-AMIDO)BENZOATE can be compared with other benzoxepine derivatives:
Properties
Molecular Formula |
C21H18ClNO4 |
---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
propan-2-yl 3-[(7-chloro-1-benzoxepine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H18ClNO4/c1-13(2)27-21(25)15-4-3-5-18(12-15)23-20(24)14-8-9-26-19-7-6-17(22)11-16(19)10-14/h3-13H,1-2H3,(H,23,24) |
InChI Key |
DUTQCHJBQMRLSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC=C2 |
Origin of Product |
United States |
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